Benzyl (2-methyl-1,3-dioxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-4-yl)carbamate
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Overview
Description
Benzyl N-(2-methyl-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-4-yl)carbamate is a chemical compound with the molecular formula C17H18N2O4 It is known for its unique structure, which includes a benzyl group, a carbamate group, and a tetrahydroisoindole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2-methyl-1,3-dioxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-4-yl)carbamate typically involves the reaction of benzylamine with a suitable isocyanate derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-(2-methyl-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Benzyl N-(2-methyl-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-4-yl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl (2-methyl-1,3-dioxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 2-benzyl-5-methyl-1,3-dioxo-2,3,3a,4,5,7a-hexahydro-1H-isoindole-4-carboxylic acid
- cis-2-benzyl-1,3,3a,4,7,7a-hexahydroisoindole
Uniqueness
Benzyl N-(2-methyl-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-4-yl)carbamate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzyl group, a carbamate group, and a tetrahydroisoindole moiety sets it apart from other similar compounds, making it a valuable compound for various research applications.
Properties
CAS No. |
768370-07-6 |
---|---|
Molecular Formula |
C17H18N2O4 |
Molecular Weight |
314.341 |
IUPAC Name |
benzyl N-(2-methyl-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-4-yl)carbamate |
InChI |
InChI=1S/C17H18N2O4/c1-19-15(20)12-8-5-9-13(14(12)16(19)21)18-17(22)23-10-11-6-3-2-4-7-11/h2-7,9,12-14H,8,10H2,1H3,(H,18,22) |
InChI Key |
GMPSYGYCBWSINU-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C2CC=CC(C2C1=O)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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